molecular formula C8H11N5O4 B2735339 Ethyl 2-((6-amino-5-nitropyrimidin-4-yl)amino)acetate CAS No. 22386-74-9

Ethyl 2-((6-amino-5-nitropyrimidin-4-yl)amino)acetate

Cat. No.: B2735339
CAS No.: 22386-74-9
M. Wt: 241.207
InChI Key: SAZICPHDUKRFOB-UHFFFAOYSA-N
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Description

Ethyl 2-((6-amino-5-nitropyrimidin-4-yl)amino)acetate is a chemical compound with diverse applications in scientific research, including drug development, organic synthesis, and medicinal chemistry. This compound is characterized by its unique structure, which includes an amino group, a nitro group, and an ester group attached to a pyrimidine ring.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 6-amino-5-nitropyrimidin-4-ol as the starting material.

  • Reaction Steps: The compound is synthesized through a series of reactions, including nitration, amination, and esterification.

  • Reaction Conditions: The reactions are carried out under specific conditions, such as controlled temperature and pH, to ensure the formation of the desired product.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.

  • Purification: The final product is purified using techniques such as recrystallization or chromatography to remove impurities.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

  • Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions:

  • Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction Reagents: Typical reducing agents include iron and hydrogen gas.

  • Substitution Reagents: Various nucleophiles and electrophiles can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the compound.

  • Reduction Products: Amino derivatives of the compound.

  • Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

Ethyl 2-((6-amino-5-nitropyrimidin-4-yl)amino)acetate has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound is utilized in biological studies to investigate its effects on various cellular processes.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-((6-amino-5-nitropyrimidin-4-yl)amino)acetate exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

  • Pathways: It may modulate various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Ethyl 2-((6-amino-5-nitropyrimidin-4-yl)amino)acetate is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other pyrimidine derivatives with similar functional groups.

  • Uniqueness: The presence of both amino and nitro groups on the pyrimidine ring distinguishes this compound from others.

Properties

IUPAC Name

ethyl 2-[(6-amino-5-nitropyrimidin-4-yl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O4/c1-2-17-5(14)3-10-8-6(13(15)16)7(9)11-4-12-8/h4H,2-3H2,1H3,(H3,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZICPHDUKRFOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=NC=NC(=C1[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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